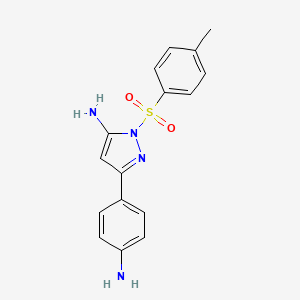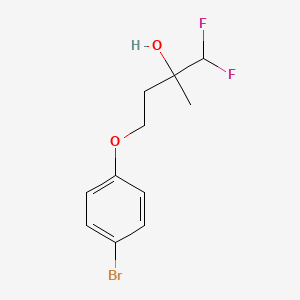
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol is an organic compound characterized by the presence of bromine, fluorine, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol typically involves the bromination of phenol to produce 4-bromophenol, followed by further reactions to introduce the difluoro and methylbutanol groups. The bromination of phenol is carried out using bromine and carbon disulfide solution, with the reaction initiated below 5°C and completed under stirring for 2 hours . The resulting 4-bromophenol is then subjected to additional reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of phenoxy derivatives.
Applications De Recherche Scientifique
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals, polymers, and coatings
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenoxy groups play a crucial role in binding to these targets, while the difluoro and methylbutanol groups influence the compound’s overall reactivity and stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A precursor in the synthesis of 4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol, used in various cross-coupling reactions.
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: A compound with similar bromophenoxy groups, used in thermal stability studies.
Uniqueness
This compound is unique due to the presence of both bromine and difluoro groups, which impart specific chemical properties and reactivity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13BrF2O2 |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H13BrF2O2/c1-11(15,10(13)14)6-7-16-9-4-2-8(12)3-5-9/h2-5,10,15H,6-7H2,1H3 |
Clé InChI |
WBVGUUAPYLWEOM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC1=CC=C(C=C1)Br)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


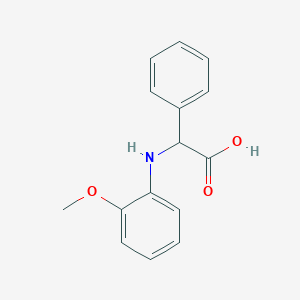
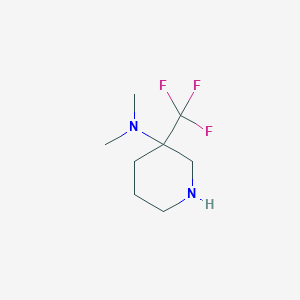
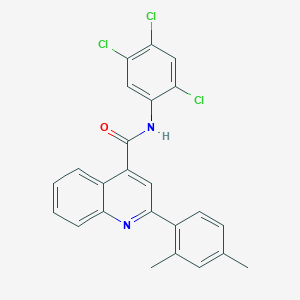
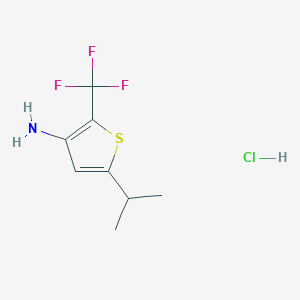
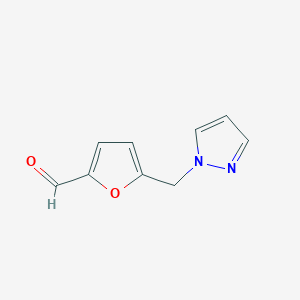
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
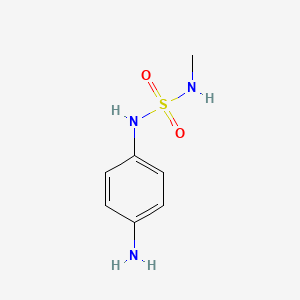
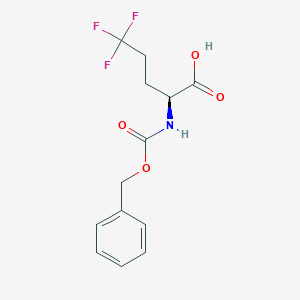
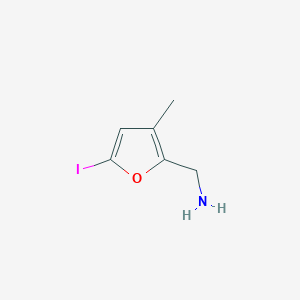
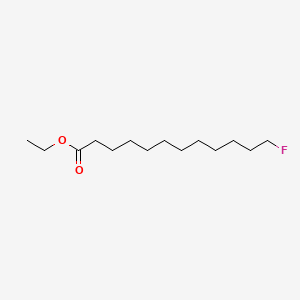
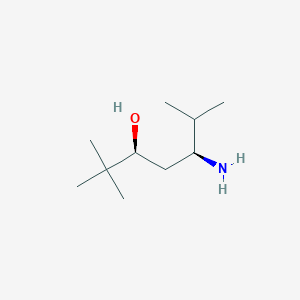
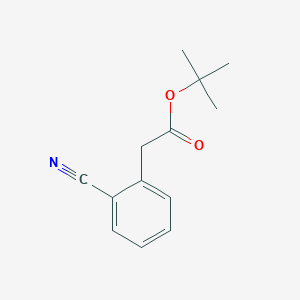
![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)
